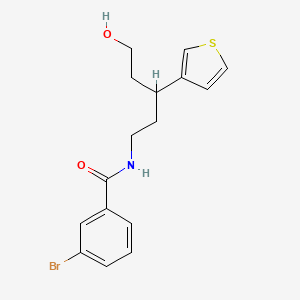![molecular formula C20H19Cl2N3O B2463773 (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide CAS No. 340313-18-0](/img/structure/B2463773.png)
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide, also known as DCPA, is a synthetic compound that has been widely used in scientific research. DCPA belongs to the family of phenylamides and is known for its selective herbicidal activity against grass weeds.
作用机制
The mechanism of action of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide involves the inhibition of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately, the death of the plant. This compound has been found to be selective to grass weeds and has little to no effect on broadleaf plants.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants. It inhibits the growth and development of plants by interfering with the biosynthesis of amino acids. This compound has also been found to affect the photosynthetic process in plants, leading to a decrease in chlorophyll content and reduced carbon assimilation. Additionally, this compound has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and ultimately, cell death.
实验室实验的优点和局限性
One of the advantages of using (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide in lab experiments is its selectivity to grass weeds, which allows for the study of herbicide effects on specific plant species. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using this compound is its toxicity to humans and animals, which requires careful handling and disposal. Additionally, this compound has limited solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for the use of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide in scientific research. One area of interest is the development of new herbicides with improved selectivity and efficacy. This compound can serve as a model for the development of new herbicides that target specific plant species. Another area of interest is the study of the impact of herbicides on the environment. This compound can be used to investigate the effects of herbicides on non-target organisms and the long-term impact of herbicide use on the ecosystem. Finally, this compound can be used in the development of new plant growth regulators that target specific biochemical pathways in plants.
合成方法
The synthesis of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide involves the reaction between 3,4-dichloroaniline and diethylaminobenzaldehyde in the presence of cyanide ion. The resulting product is then treated with acetic anhydride and acetic acid to obtain this compound. This method has been used to produce this compound in large quantities for research purposes.
科学研究应用
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide has been extensively used in scientific research as a tool to study the physiological and biochemical effects of herbicides. It has been used to investigate the mode of action of herbicides on plants and to develop new herbicides with improved selectivity and efficacy. This compound has also been used in studies related to plant growth and development, as well as in ecological studies to understand the impact of herbicides on the environment.
属性
IUPAC Name |
(E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c1-3-25(4-2)17-8-5-14(6-9-17)11-15(13-23)20(26)24-16-7-10-18(21)19(22)12-16/h5-12H,3-4H2,1-2H3,(H,24,26)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOICDDVNGPXJP-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2463693.png)



![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2463703.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2463705.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2463707.png)
![Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate](/img/structure/B2463711.png)
